molecular formula C12H15N3O2S B10936786 N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

Cat. No.: B10936786
M. Wt: 265.33 g/mol
InChI Key: RXDRSLVFMUDPSW-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the methylated pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, ultimately leading to the death of the microorganism. The pyrazole ring may also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • N-(1,5-dimethyl-1H-pyrazol-4-yl)methylamine
  • N-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-N-ethylamine
  • N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide

Comparison: N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide stands out due to its unique combination of a pyrazole ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H15N3O2S/c1-9-4-6-11(7-5-9)18(16,17)14-12-8-13-15(3)10(12)2/h4-8,14H,1-3H3

InChI Key

RXDRSLVFMUDPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2)C)C

Origin of Product

United States

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